molecular formula C19H22N4O3 B4183637 N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide

N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide

Cat. No.: B4183637
M. Wt: 354.4 g/mol
InChI Key: XAASGHUVBZPOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrophenyl group, a phenylethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl halides.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a coupling reaction with 4-nitroaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride as catalysts.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide analogs: Compounds with similar structures but different substituents on the piperazine ring or phenylethyl group.

    Piperazine derivatives: Other compounds containing the piperazine ring, such as N-(4-nitrophenyl)-1-piperazinecarboxamide.

Uniqueness

This compound is unique due to the specific combination of the nitrophenyl, phenylethyl, and piperazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-19(20-17-6-8-18(9-7-17)23(25)26)22-14-12-21(13-15-22)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAASGHUVBZPOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.